N~4~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide
Overview
Description
N~4~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a synthetic organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a thiadiazole ring, a piperidine ring, and a chlorobenzyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is achieved by cyclization of thiosemicarbazide with appropriate reagents. The chlorobenzyl group is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the thiadiazole derivative with N,N-dimethylpiperidine-1,4-dicarboxamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N~4~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N~4~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N4-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity to its targets, while the piperidine ring can influence its pharmacokinetic properties. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: Shares the chlorobenzyl group but has a different heterocyclic core.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar thiadiazole ring but different substituents.
Uniqueness
N~4~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is unique due to its combination of a thiadiazole ring, a piperidine ring, and a chlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2S/c1-23(2)18(26)24-9-7-13(8-10-24)16(25)20-17-22-21-15(27-17)11-12-3-5-14(19)6-4-12/h3-6,13H,7-11H2,1-2H3,(H,20,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQBYMTYKBTJLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401116226 | |
Record name | N4-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-N1,N1-dimethyl-1,4-piperidinedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401116226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158473-96-1 | |
Record name | N4-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-N1,N1-dimethyl-1,4-piperidinedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158473-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N4-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-N1,N1-dimethyl-1,4-piperidinedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401116226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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